6-(Benzyloxy)-3-bromoquinoline is an organic compound classified as a quinoline derivative, which is characterized by a fused aromatic ring system comprising a benzene and a pyridine ring. The presence of the benzyloxy group at the 6-position of the quinoline structure enhances its chemical properties, making it a compound of interest in medicinal chemistry due to its potential biological activities and utility as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
The synthesis of 6-(Benzyloxy)-3-bromoquinoline can be accomplished through several methods:
The choice of method may depend on the desired yield and purity of the final product. The Suzuki-Miyaura reaction is particularly favored for its efficiency and ability to form carbon-carbon bonds selectively, while nucleophilic substitution provides an alternative pathway that can be advantageous under specific conditions.
The molecular formula of 6-(Benzyloxy)-3-bromoquinoline is C_15H_12BrN_O. Its structure features:
The compound's structural identifiers include:
6-(Benzyloxy)-3-bromoquinoline can undergo various chemical reactions:
The mechanism of action for 6-(Benzyloxy)-3-bromoquinoline primarily relates to its potential biological activities. It may interact with various biological targets, including enzymes and receptors involved in disease processes. For instance, compounds derived from quinolines have been noted for their antibacterial, antifungal, and anticancer properties due to their ability to inhibit specific cellular functions or pathways .
Physical property data such as melting point and boiling point are often determined experimentally but may vary based on purity and specific synthesis methods.
6-(Benzyloxy)-3-bromoquinoline has several scientific uses:
6-(Benzyloxy)-3-bromoquinoline (Chemical Formula: C₁₆H₁₂BrNO; Molecular Weight: 314.18 g/mol) possesses a well-defined quinoline core structure distinguished by a benzene ring fused to a pyridine ring. The molecule features two critical substituents: a bromine atom at the 3-position and a benzyloxy group (-OCH₂C₆H₅) at the 6-position. This specific substitution pattern creates a sterically and electronically asymmetric molecule with distinct regions for chemical modification [1] [6] [10].
The compound's chemical identity is further characterized by several key identifiers documented across chemical databases and supplier catalogs. The primary CAS Registry Number is 1337882-50-4, though alternative numbers including 2766564-57-0 and 300811-62-5 are occasionally associated with closely related positional isomers or documentation variations [4] [5] [6]. The benzyloxy group at C6 contributes significant hydrophobicity (XLogP3 ≈ 4.3) while the bromine atom at C3 provides a strategic site for metal-catalyzed cross-coupling reactions, enhancing the compound's synthetic utility [3] [6]. The molecule's planar quinoline system facilitates stacking interactions in biological systems, while the benzyl group introduces steric bulk that influences binding pocket accessibility [2].
Table 1: Fundamental Chemical Identifiers of 6-(Benzyloxy)-3-bromoquinoline
Property | Value |
---|---|
Systematic Name | 6-(Benzyloxy)-3-bromoquinoline |
CAS Registry Number | 1337882-50-4 (primary) |
Alternative CAS Numbers | 2766564-57-0, 300811-62-5 |
Molecular Formula | C₁₆H₁₂BrNO |
Molecular Weight | 314.18 g/mol |
Exact Mass | 313.0100 Da |
XLogP3 | 4.3 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 |
Topological Polar Surface Area | 22.1 Ų |
Quinoline derivatives constitute a privileged scaffold in medicinal chemistry due to their diverse pharmacological profiles and synthetic versatility. The quinoline nucleus serves as a fundamental structural element in numerous clinically significant agents, ranging from antimalarials (chloroquine, quinine) to anticancer drugs and kinase inhibitors [7]. This broad therapeutic applicability stems from the heterocycle's ability to engage in diverse molecular interactions, including π-stacking, hydrogen bonding, and hydrophobic contacts within biological target sites [5] [7].
The structural plasticity of the quinoline ring enables extensive derivatization, allowing medicinal chemists to fine-tune pharmacokinetic properties and target selectivity. Quinoline-based compounds demonstrate remarkable target promiscuity, exhibiting confirmed activity against enzymes, receptors, and protein-protein interactions implicated in various disease pathways. For instance, 5-nitro-8-quinolinol (NQ) functions as a wide-spectrum antibacterial and anticancer agent through multiple mechanisms, including inhibition of Cathepsin B endopeptidase and modulation of type 2 methionine aminopeptidase (MetAP2) [7]. Similarly, IOX1 (5-carboxy-8-hydroxyquinoline) represents a broad-spectrum demethylase inhibitor targeting epigenetic regulators [7].
Recent drug discovery campaigns have increasingly exploited quinoline derivatives as inhibitors of challenging targets. Notable examples include the development of WDR5-MYC protein-protein interaction inhibitors for oncology, where quinoline-containing compounds disrupt this critical oncogenic pathway [2]. Additionally, pyrazolopyrimidine- and imidazopyrazine-based quinoline compounds demonstrate potent inhibition of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), showing transmission-blocking potential for malaria [5]. The structural similarity of 6-(benzyloxy)-3-bromoquinoline to these pharmacologically active analogs underscores its potential as a precursor for novel therapeutic agents.
Table 2: Therapeutic Applications of Representative Quinoline Derivatives
Quinoline Derivative | Therapeutic Application | Molecular Target/Mechanism |
---|---|---|
5-Nitro-8-quinolinol (NQ) | Antibacterial/Anticancer | Cathepsin B inhibition, MetAP2 modulation |
IOX1 (5-carboxy-8-hydroxyquinoline) | Epigenetic therapy | KDM6A demethylase inhibition |
Hybrid quinoline-cholinesterase inhibitors | Alzheimer's disease | Butyrylcholinesterase inhibition |
Pyrazolopyrimidine-quinoline hybrids | Antimalarial | PfCDPK4 inhibition |
Platinum(II)-quinoline complexes | Anticancer | DNA interaction, apoptosis induction |
The strategic placement of bromine and benzyloxy groups on the quinoline scaffold significantly enhances the molecular interactions and synthetic utility of 6-(benzyloxy)-3-bromoquinoline. The bromine atom at C3 serves dual purposes: as a pharmacophore influencing binding interactions and as a synthetic handle for structural diversification. Bromine's substantial atomic radius and polarizability enable halogen bonding interactions with biological targets, particularly oxygen atoms in protein backbones and aromatic side chains. This is exemplified in WDR5 inhibitors where bromine forms a critical halogen bond with the carbonyl oxygen of TRP273, significantly enhancing binding affinity [2]. Structure-activity relationship (SAR) studies demonstrate that bromine removal from analogous quinoline-based inhibitors completely abolishes activity, while substitution with chlorine or iodine reduces potency, highlighting bromine's optimal steric and electronic properties [2] [6].
The benzyloxy group at C6 contributes to bioactivity through steric and electronic effects. This substituent functions primarily as a protecting group for hydroxyl functionality, enabling selective deprotection during synthetic sequences to reveal phenolic OH groups known to participate in key molecular interactions [4] [6]. The benzyl moiety provides substantial hydrophobicity that enhances membrane permeability and influences pharmacokinetic properties. Additionally, the electron-donating nature of the benzyloxy group modulates the electron density of the quinoline ring, potentially enhancing interactions with electron-deficient regions of biological targets [9]. In anticancer quinolines, such modifications have demonstrated significant impacts on FoxM1 expression and matrix metalloproteinase inhibition [7].
The combined presence of these substituents creates a multifunctional scaffold amenable to diverse chemical transformations. The bromine atom facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling efficient introduction of diverse structural motifs including aromatic rings, heterocycles, and alkynes [3]. This synthetic versatility is particularly valuable in structure-activity relationship exploration and library synthesis for drug discovery. The regioselective reactivity patterns of halogenated quinolines have been extensively documented, with the C3 position demonstrating preferential reactivity in lithium-halogen exchange and metal-catalyzed reactions over other halogenated positions [3]. This regiochemical preference provides synthetic advantages for selective functionalization, making 6-(benzyloxy)-3-bromoquinoline a particularly valuable intermediate for constructing complex molecules with precision.
Table 3: Impact of Substituents on Molecular Properties and Functions
Substituent | Position | Key Properties | Biological Contributions | Synthetic Utility |
---|---|---|---|---|
Bromine | C3 | Halogen bonding capability, Moderate size | Target binding enhancement, SAR modulation | Cross-coupling reactions, Metal-halogen exchange |
Benzyloxy | C6 | Hydrophobic, Electron-donating, Steric bulk | Membrane permeability, Hydroxyl protection | Selective deprotection, Further functionalization |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: